An In-depth Technical Guide to Dicyanodiamidine Sulfate: Properties, Structure, and Applications
An In-depth Technical Guide to Dicyanodiamidine Sulfate: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of dicyanodiamidine sulfate, also known as guanylurea sulfate. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and key applications of this versatile compound. The information is presented to not only inform but also to provide actionable insights for laboratory and research settings.
Introduction and Core Chemical Identity
Dicyanodiamidine sulfate is an organic salt that serves as a significant reagent in various chemical syntheses and analytical methods.[1] Its high nitrogen content also lends it potential applications in fields such as agriculture.[1] Understanding its fundamental properties is the first step toward leveraging its full potential in research and development.
The compound is most commonly identified by its CAS Registry Number: 591-01-5 .[2][3] It is also known by several synonyms, including Guanylurea sulfate, Carbamylguanidine sulfate, and Amidinourea sulfate.[1][2]
Molecular Structure and Physicochemical Properties
Dicyanodiamidine sulfate is the salt formed from two molecules of guanylurea (the dicyanodiamidine cation) and one molecule of sulfuric acid. The IUPAC name for this compound is bis(diaminomethylideneurea);sulfuric acid.[3] The molecular formula is C₄H₁₄N₈O₆S, with a corresponding molecular weight of 302.27 g/mol .[2][3][4][5] The structure is characterized by the presence of a urea functional group attached to a guanidinium group, which is responsible for its basicity and ability to form salts.
Molecular Structure Diagram
Caption: Molecular structure of Dicyanodiamidine Sulfate.
Physicochemical Data
The physical and chemical properties of dicyanodiamidine sulfate are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White crystalline powder/needles | [1][3][6] |
| Molecular Formula | C₄H₁₄N₈O₆S | [2][3][4][5] |
| Molecular Weight | 302.27 g/mol | [2][3][4][5] |
| CAS Number | 591-01-5 | [1][2][3] |
| Melting Point | ~195-199 °C (decomposes) | [7][8] |
| Solubility | Soluble in water and alcohol. Slightly soluble in cold water (1 part in ~20 parts), more soluble in boiling water (1 part in ~3 parts). | [2][6][9] |
| Stability | Stable under normal conditions. | [1] |
Note on Solubility: The high solubility in water is attributed to the polar nature of the guanylurea cation and the sulfate anion, which readily form hydrogen bonds with water molecules. The increased solubility in boiling water is a common characteristic of many salts and is an important consideration for preparing concentrated solutions.
Synthesis and Manufacturing
From a synthetic chemistry perspective, dicyanodiamidine sulfate is accessible through a straightforward process. The primary method involves the acid-catalyzed hydrolysis of dicyanodiamide.
General Synthesis Protocol
The preparation typically involves heating dicyanodiamide with sulfuric acid in an aqueous solution.[2] A patent also describes the reaction of dicyandiamide with sulfuric acid in a non-aqueous solvent, such as glacial acetic acid, to first form dicyandiamide acid sulfate, which then hydrolyzes to the corresponding guanylurea salt in the presence of moisture.[10]
Rationale behind the synthesis: The reaction proceeds via the protonation of one of the nitrile groups of dicyandiamide by sulfuric acid, making it susceptible to nucleophilic attack by a water molecule. Subsequent rearrangement and further hydration lead to the formation of guanylurea. The sulfate anion from the sulfuric acid acts as the counter-ion to the protonated guanylurea, resulting in the precipitation of dicyanodiamidine sulfate upon cooling or concentration of the solution.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of dicyanodiamidine sulfate.
Analytical Characterization
For quality control and research purposes, the identity and purity of dicyanodiamidine sulfate can be confirmed using a variety of analytical techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of dicyanodiamidine sulfate is expected to show characteristic absorption bands for the N-H, C=O, C=N, and S=O functional groups. The sulfate group typically exhibits strong absorption bands in the region of 1230 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the protons of the guanylurea cation. The chemical shifts of these protons can be influenced by the solvent and the presence of the sulfate counter-ion.[12][13]
Chromatographic Methods
Exemplary HPLC Protocol for Purity Assessment
This protocol is a self-validating system designed for the determination of dicyanodiamidine sulfate purity.
Objective: To develop and validate an HPLC method for the quantification of dicyanodiamidine sulfate.
Materials:
-
Dicyanodiamidine sulfate reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Methanesulfonic acid
Instrumentation:
-
HPLC system with a UV detector
-
Cation exchange column (e.g., Dionex IonPac™ CS16 or similar)
Chromatographic Conditions:
-
Mobile Phase: 15 mM Methanesulfonic acid in HPLC grade water
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 200 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the dicyanodiamidine sulfate reference standard.
-
Dissolve in and dilute to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the dicyanodiamidine sulfate sample.
-
Dissolve in and dilute to 100 mL with the mobile phase.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area for dicyanodiamidine sulfate.
-
-
Quantification and Validation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
-
Rationale for Method Choices: A cation exchange column is chosen due to the cationic nature of guanylurea. Methanesulfonic acid serves as a competing cation in the mobile phase to facilitate elution. UV detection at a low wavelength (200 nm) is selected to capture the electronic transitions of the chromophores present in the molecule.
Applications in Research and Industry
Dicyanodiamidine sulfate has several niche but important applications:
-
Analytical Chemistry: It is used as a reagent for the detection and determination of nickel, and for its separation from cobalt and other metals.[2][7] This application likely stems from its ability to form colored complexes with certain metal ions.
-
Organic Synthesis: It serves as a building block in the synthesis of other organic molecules, including dyes and pharmaceuticals.[6][9]
-
Metformin-Related Research: Dicyanodiamidine (as guanylurea) is an impurity of the widely used antidiabetic drug metformin, making its sulfate salt an important reference standard in pharmaceutical quality control.[7]
Safety and Handling
Dicyanodiamidine sulfate is considered harmful if swallowed.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[6] It may cause irritation upon contact with skin and eyes.[3] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
Dicyanodiamidine sulfate is a compound with a well-defined chemical structure and a range of interesting properties and applications. Its synthesis from readily available starting materials and its utility as an analytical reagent and a synthetic building block make it a valuable compound for both academic and industrial researchers. A thorough understanding of its physicochemical properties and analytical characterization is essential for its effective and safe use.
References
-
Dicyanodiamidine Sulfate . DrugFuture. [Link]
-
Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 . PubChem, National Institutes of Health. [Link]
-
DICYANODIAMIDINE SULFATE . Global Substance Registration System (GSRS). [Link]
- Dicyandiamide acid sulfate.
-
GUANYLUREA SULFATE 5338-16-9 wiki . LookChem. [Link]
-
Dicyandiamide, DCD, DCDA, Cyanoguanidine, 461-58-5 . Betakim Tekstil. [Link]
-
Dicyanodiamidine Sulfate | The Merck Index Online . The Royal Society of Chemistry. [Link]
-
N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1 . ChemWhat. [Link]
-
N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 . PubChem, National Institutes of Health. [Link]
-
DICYANODIAMIDINE SULFATE DIHYDRATE . Global Substance Registration System (GSRS). [Link]
-
Dicyandiamide-Driven Tailoring of the n-Value Distribution and Interface Dynamics for High-Performance ACI 2D Perovskite Solar Cells . PMC, National Institutes of Health. [Link]
-
Dicyandiamide | C2H4N4 | CID 10005 . PubChem, National Institutes of Health. [Link]
-
DICYANDIAMIDE . Ataman Kimya. [Link]
- Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.
-
Reorientational dynamics and solid-phase transformation of ammonium dicyanamide into dicyandiamide: a (2)H solid-state NMR study . PubMed, National Institutes of Health. [Link]
-
Sulfate Composition of Glycosaminoglycans Determined by Infrared Spectroscopy . PubMed, National Institutes of Health. [Link]
Sources
- 1. CAS 591-01-5: Dicyanodiamidine sulfate | CymitQuimica [cymitquimica.com]
- 2. Dicyanodiamidine Sulfate [drugfuture.com]
- 3. Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. GUANYLUREA SULFATE | 591-01-5 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. GUANYLUREA SULFATE | 5338-16-9 [chemicalbook.com]
- 10. US2512037A - Dicyandiamide acid sulfate - Google Patents [patents.google.com]
- 11. Sulfate composition of glycosaminoglycans determined by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicyandiamide-Driven Tailoring of the n-Value Distribution and Interface Dynamics for High-Performance ACI 2D Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reorientational dynamics and solid-phase transformation of ammonium dicyanamide into dicyandiamide: a (2)H solid-state NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method - Google Patents [patents.google.com]
